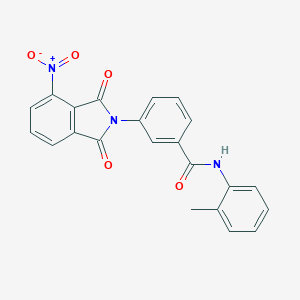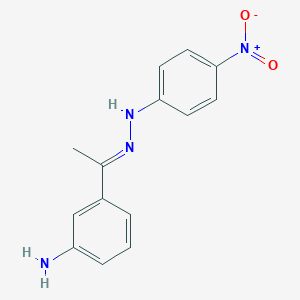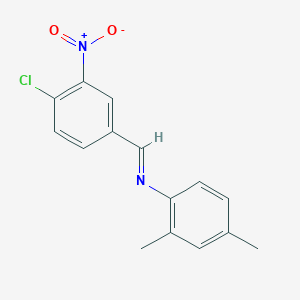
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzamide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of an isoindoline derivative, followed by the introduction of the benzamide group through a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group and the dioxo-isoindoline moiety can participate in redox reactions, while the benzamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific research applications.
特性
分子式 |
C22H15N3O5 |
|---|---|
分子量 |
401.4g/mol |
IUPAC名 |
N-(2-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-6-2-3-10-17(13)23-20(26)14-7-4-8-15(12-14)24-21(27)16-9-5-11-18(25(29)30)19(16)22(24)28/h2-12H,1H3,(H,23,26) |
InChIキー |
ZOJNEWCFSFVAPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-({[4-(dimethylamino)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B390206.png)
![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390207.png)
![2,4-Dibromo-6-[({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-methylphenyl}imino)methyl]phenol](/img/structure/B390210.png)
![3,4-Dibromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390212.png)


![(1S,2S,3S,3aR)-3-benzoyl-2-(3-chlorophenyl)-7-hydroxy-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile](/img/structure/B390218.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B390221.png)
![1-(1-Adamantyl)-2-[(4'-bromo[1,1'-biphenyl]-4-yl)oxy]ethanone](/img/structure/B390222.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)
![4-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B390224.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)
